molecular formula C18H11Cl2N3OS B2570277 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE CAS No. 477485-46-4

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B2570277
CAS No.: 477485-46-4
M. Wt: 388.27
InChI Key: ZUWOPHFJNSRHPK-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a thiophene ring

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-15-9-12(16(20)25-15)18(24)21-11-7-5-10(6-8-11)17-22-13-3-1-2-4-14(13)23-17/h1-9H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWOPHFJNSRHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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